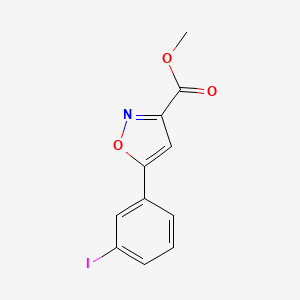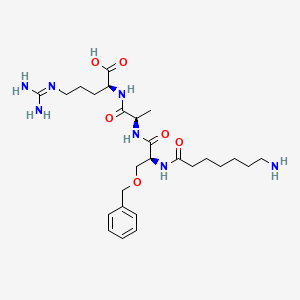
N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-N~5~-(diaminomethylidene)-L-ornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide derivative that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino acid residues and functional groups, making it a versatile candidate for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-N~5~-(diaminomethylidene)-L-ornithine typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) for amino groups, and benzyl (Bn) for hydroxyl groups.
Coupling Reactions: The amino acids are coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to form peptide bonds.
Deprotection: After each coupling step, the protecting groups are removed using specific reagents. For example, Boc groups are removed with trifluoroacetic acid (TFA), while Fmoc groups are removed with piperidine.
Final Assembly: The final peptide is assembled by sequentially adding each protected amino acid, followed by deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the coupling and deprotection steps. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to modify its functional groups, such as converting nitro groups to amino groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-N~5~-(diaminomethylidene)-L-ornithine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex peptides and proteins.
Biology: The compound is studied for its potential role in cellular signaling and protein interactions.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of novel biomaterials and drug delivery systems.
Mécanisme D'action
The mechanism of action of N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(7-Aminoheptanoyl)-L-seryl-D-alanyl-L-ornithine: Lacks the benzyl group, which may affect its binding affinity and specificity.
N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-L-ornithine: Contains a different stereochemistry, which can influence its biological activity.
Uniqueness
N-(7-Aminoheptanoyl)-O-benzyl-L-seryl-D-alanyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific combination of amino acids and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
646031-09-6 |
|---|---|
Formule moléculaire |
C26H43N7O6 |
Poids moléculaire |
549.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-[[(2S)-2-(7-aminoheptanoylamino)-3-phenylmethoxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C26H43N7O6/c1-18(23(35)33-20(25(37)38)12-9-15-30-26(28)29)31-24(36)21(17-39-16-19-10-5-4-6-11-19)32-22(34)13-7-2-3-8-14-27/h4-6,10-11,18,20-21H,2-3,7-9,12-17,27H2,1H3,(H,31,36)(H,32,34)(H,33,35)(H,37,38)(H4,28,29,30)/t18-,20+,21+/m1/s1 |
Clé InChI |
WEEGWHNFMFHDCD-GIVPXCGWSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](COCC1=CC=CC=C1)NC(=O)CCCCCCN |
SMILES canonique |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(COCC1=CC=CC=C1)NC(=O)CCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Diethyl-2-{(E)-[(6-methylpyridin-2-yl)methylidene]amino}ethan-1-amine](/img/structure/B12591216.png)
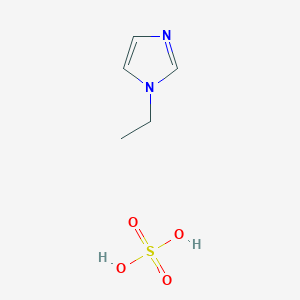

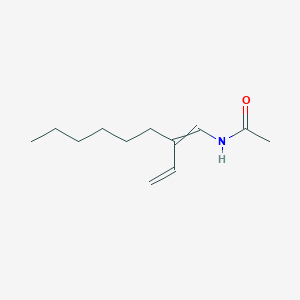
![Butanoic acid, 4-[(1,2-dioxohexadecyl)amino]-, methyl ester](/img/structure/B12591231.png)


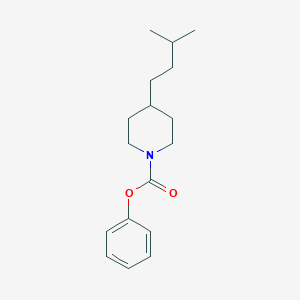
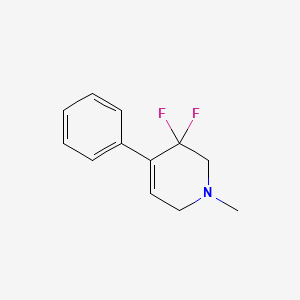

![1-{[2-(4-Methylbenzene-1-sulfonyl)ethenyl]oxy}-1H-indole](/img/structure/B12591274.png)
![Benzoic acid, 4-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12591279.png)
